2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-13-7-21(27)25-17(11-31-22(25)23-13)14-3-2-4-15(8-14)24-20(26)10-28-16-5-6-18-19(9-16)30-12-29-18/h2-9,11H,10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWQCDCUFZRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazolo[3,2-a]pyrimidine core: This involves the condensation of appropriate thioamide and amidine precursors under acidic or basic conditions.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and thiazolo[3,2-a]pyrimidine moieties through an acetamide linkage, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of aromatic and heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Comparison
The target compound’s thiazolo[3,2-a]pyrimidin-5-one core distinguishes it from other heterocyclic systems (Table 1). Key structural variations include:
- Substituents : The 1,3-benzodioxol-5-yloxy group is unique compared to tetrazole or coumarin substituents in antitumor agents (), which may alter pharmacokinetic profiles .
- Conformational Flexibility : The puckering of the thiazolo ring (modeled via Cremer-Pople coordinates in ) could influence binding to biological targets compared to planar coumarin-tetrazole hybrids .
Table 1. Structural and Functional Comparison of Analogous Compounds
Physicochemical Properties
- Crystallography : Single-crystal studies () reveal planar thiazolo-pyrimidine rings with R factors of 0.044, comparable to SHELX-refined structures (), ensuring high structural accuracy .
- Lipophilicity : The 1,3-benzodioxol group may increase logP values relative to ester-substituted analogs (), impacting membrane permeability .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide is a complex heterocyclic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
This compound features:
- A benzodioxole moiety which is known for its diverse pharmacological properties.
- A thiazolo-pyrimidine core that contributes to its biological activity.
The structural configuration is crucial for its interaction with biological targets and influences its pharmacological profile.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
-
Anticancer Properties
- Studies have shown that compounds with thiazolo-pyrimidine structures can inhibit tumor cell proliferation. For example, similar thiazolo-pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- The specific mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity
- Anti-inflammatory Effects
The biological activity of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study on thiazolo-pyrimidine derivatives | Demonstrated potent anticancer activity against multiple cell lines with IC50 values in the low micromolar range. |
| Antimicrobial testing | Found significant inhibition of bacterial growth at concentrations as low as 15 µg/mL against E. coli and S. aureus. |
| Inflammatory response assays | Showed reduction in TNF-alpha levels in vitro when treated with benzodioxole derivatives. |
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates, as described in multi-step syntheses of structurally related thiazolopyrimidine derivatives .
- Reaction monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and identify byproducts, ensuring optimal reaction termination .
- Condition control : Maintain strict temperature (e.g., reflux in glacial acetic acid) and pH control during cyclization steps to stabilize reactive intermediates .
Q. What advanced techniques are recommended for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions, as demonstrated for related thiazolopyrimidine derivatives .
- NMR spectroscopy : Use - and -NMR with DEPT-135 to assign protons and carbons, particularly for the benzodioxole and thiazolopyrimidine moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic success .
Q. How should researchers design initial biological activity assays for this compound?
- Methodology :
- Target selection : Prioritize targets based on structural analogs (e.g., thiazolopyrimidines with known anti-inflammatory or antiviral activity) .
- In vitro screening : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC determination .
- Cell-based models : Test cytotoxicity in human cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, referencing protocols for hypoglycemic agents .
Advanced Research Questions
Q. How can computational methods enhance the experimental design of reactions involving this compound?
- Methodology :
- Quantum chemical calculations : Predict reaction pathways and transition states using density functional theory (DFT), as applied in reaction path searches for thiazole derivatives .
- Machine learning : Train models on PubChem data to predict optimal solvent systems or catalysts, reducing trial-and-error approaches .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize assays .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology :
- Meta-analysis : Compare IC values from independent studies, adjusting for variables like assay pH or cell passage number .
- Dose-response validation : Replicate conflicting results under standardized conditions, ensuring batch-to-batch compound consistency via HPLC purity checks (>95%) .
- Mechanistic studies : Use knockout cell lines or selective inhibitors to confirm target specificity .
Q. How to elucidate the reaction mechanisms of key synthetic steps (e.g., cyclization)?
- Methodology :
- Isotopic labeling : Track oxygen incorporation in the benzodioxole ring using -labeled reagents .
- Kinetic studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
- Computational modeling : Map energy profiles for cyclization steps using Gaussian09, referencing thiazole ring formation in related syntheses .
Q. What methodologies are critical for structure-activity relationship (SAR) studies?
- Methodology :
- Analog synthesis : Modify substituents (e.g., methyl on thiazole or methoxy on benzodioxole) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs .
- Pharmacophore mapping : Identify essential functional groups (e.g., acetamide linker) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
